![molecular formula C16H11FN2O3 B1328947 4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde CAS No. 1119450-77-9](/img/structure/B1328947.png)

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

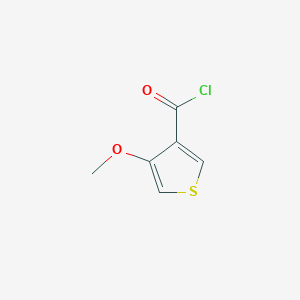

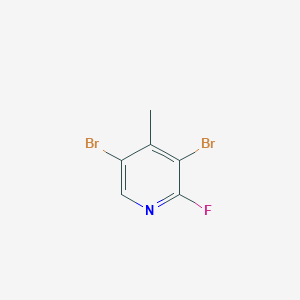

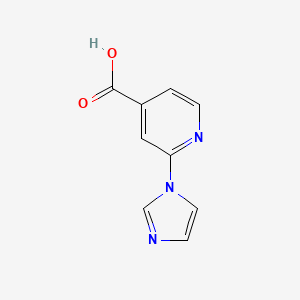

“4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” is a chemical compound with the molecular formula C16H11FN2O3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde” can be represented by the SMILES stringFC1=CC=C (OCC2=NC (C3=CC=C (C=O)C=C3)=NO2)C=C1 . This indicates that the compound contains a fluorophenoxy group attached to an oxadiazole ring, which is further connected to a benzaldehyde group . Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 298.27 . The InChI key, which is a unique identifier for chemical substances, isXZJLMZOZEIIUIR-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

1,2,4-Oxadiazole derivatives have shown significant anticancer activity . They have been evaluated against human cancer cell lines and demonstrated promising results. Specifically, these compounds have been investigated for their activity towards breast cancer (MCF-7, MDA MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines using the MTT method . The incorporation of the 1,2,4-oxadiazole moiety, as seen in the compound , could potentially enhance the bioavailability and reduce the toxicity of chemotherapeutic drugs like 5-fluorouracil.

Agricultural Applications

The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani . Additionally, certain derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), which is responsible for rice bacterial leaf blight, indicating their potential as novel chemical pesticides .

Antibacterial Agents

Some 1,2,4-oxadiazole derivatives have demonstrated excellent antibacterial activity against Xanthomonas oryzae pv. oryzicola (Xoc), which causes rice bacterial leaf streaks . These findings suggest that the compound could be explored as a potential template for discovering new antibacterial agents, especially for agricultural pathogens.

Drug Design and Molecular Docking

The 1,2,4-oxadiazole ring is a bioisostere of the amide group but offers better hydrolytic and metabolic stability . This makes it an important pharmacophore in drug design. Molecular docking studies can utilize this compound to identify targets and design drugs with high bioavailability and minimal toxicity.

Enzyme Inhibition

The mechanism of action for many anticancer drugs, including 5-fluorouracil, involves the inhibition of enzymes like thymidylate synthetase, which is crucial for DNA synthesis . Derivatives of 1,2,4-oxadiazole, due to their structural similarity, could be explored for their enzyme inhibitory properties, potentially leading to the development of new anticancer drugs.

Metabolic Stability

Due to its better metabolic stability, the 1,2,4-oxadiazole heterocycle can be used to create drug molecules that are more resistant to metabolic degradation. This could lead to the development of drugs with longer half-lives and improved efficacy .

Solid Tumor Treatment

The compound could be investigated for its potential in treating solid malignant tumors. Given the promising results of similar derivatives in inhibiting tumor growth, this compound may contribute to the development of more effective treatments with fewer side effects .

Pharmacological Research

The wide range of biological applications of pyrimidines, to which the 1,2,4-oxadiazole derivatives are related, positions them as key templates in medicinal chemistry. They could be used in pharmacological research to develop new therapeutic agents for various diseases .

Safety and Hazards

Eigenschaften

IUPAC Name |

4-[5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O3/c17-13-5-7-14(8-6-13)21-10-15-18-16(19-22-15)12-3-1-11(9-20)2-4-12/h1-9H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJLMZOZEIIUIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NOC(=N2)COC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(4-Fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbaldehyde](/img/structure/B1328866.png)

![5H-Imidazo[1,2-b]pyrazole-2-carboxylic Acid](/img/structure/B1328884.png)

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid](/img/structure/B1328886.png)